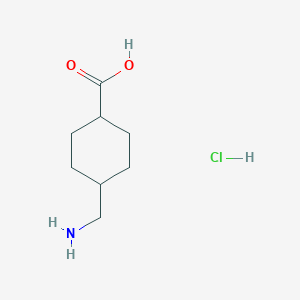

cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride

Description

cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride (CAS 3667-38-7) is a cyclohexane-derived compound featuring an aminomethyl group and a carboxylic acid moiety in the cis-configuration, with a hydrochloride salt form. Its molecular formula is C₈H₁₆ClNO₂, and its molecular weight is 193.67 g/mol .

Properties

IUPAC Name |

4-(aminomethyl)cyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGECKKSVDQIZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride involves multiple steps. One common method includes the preparation of an N-tosylated intermediate, followed by further reactions to obtain the desired product . The reaction conditions typically involve the use of specific reagents and controlled environments to ensure the correct formation of the compound.

Industrial Production Methods: : Industrial production methods for this compound often involve large-scale synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. The exact details of these methods can vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: : cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome .

Major Products Formed: : The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different derivatives of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Scientific Research Applications

- Chemistry cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride serves as a building block in synthesizing new analogs of arginine vasopressin and other peptides.

- Biology In biological research, this compound is employed to investigate the structure and function of proteins and enzymes. Its distinctive characteristics make it a valuable tool for studying biochemical pathways.

- Medicine This compound is explored for potential therapeutic uses in medicine, including the development of novel drugs that target specific molecular pathways.

- Industry this compound is used in the production of various chemicals and materials, making it a versatile component in manufacturing processes. It is also a raw material for producing polyamide, various polymer modifiers, a polymerization reaction raw material, and a pharmaceutical raw material .

Production

4-aminocyclohexanecarboxylic acid (mixture of cis-form and trans-form) can be obtained inexpensively and in large quantities by catalytic reduction of 4-aminobenzoic acid . Industrial production methods for this compound often involve large-scale synthesis techniques designed to maximize yield and purity while minimizing production costs.

Development of PSMA Ligands

Mechanism of Action

The mechanism of action of cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Properties:

- Storage : Requires inert atmosphere and room temperature .

- Hazard Profile : Classified with warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory irritation .

- Regulatory Status: Recognized as a process impurity (related compound B) in tranexamic acid, a pharmacopeial antifibrinolytic agent .

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on functional groups, stereochemistry, and pharmacological relevance.

Tranexamic Acid (Trans Isomer)

Key Insight: The trans configuration of tranexamic acid enables stronger binding to plasminogen, enhancing its antifibrinolytic efficacy, whereas the cis isomer exhibits reduced activity .

Methyl 4-Aminocyclohexanecarboxylate Hydrochloride

| Parameter | This compound | Methyl 4-Aminocyclohexanecarboxylate Hydrochloride |

|---|---|---|

| CAS No. | 3667-38-7 | 54640-02-7 |

| Molecular Formula | C₈H₁₆ClNO₂ | C₉H₁₈ClNO₂ |

| Functional Group | Carboxylic acid | Methyl ester |

| Molecular Weight | 193.67 g/mol | 207.70 g/mol |

| Application | Impurity control | Synthetic intermediate |

Key Insight : The methyl ester derivative lacks the carboxylic acid group, reducing hydrogen-bonding capacity and altering solubility .

cis-4-(Aminomethyl)cyclohexanol Hydrochloride

| Parameter | This compound | cis-4-(Aminomethyl)cyclohexanol Hydrochloride |

|---|---|---|

| CAS No. | 3667-38-7 | 1236132-25-4 |

| Functional Group | Carboxylic acid | Hydroxyl group |

| Pharmacological Role | Limited activity | Unclear; potential intermediate |

| Hazard Profile | H302, H315, H319, H335 | Similar warnings (exact data not provided) |

4-(Dimethylamino)cyclohexanecarboxylic Acid Hydrochloride

| Parameter | This compound | 4-(Dimethylamino)cyclohexanecarboxylic Acid Hydrochloride |

|---|---|---|

| CAS No. | 3667-38-7 | 609805-42-7 |

| Functional Group | Primary amine | Tertiary dimethylamino group |

| Basicity | Moderate | High |

| Application | Impurity control | Unclear; potential ligand in drug design |

Key Insight: The dimethylamino group increases basicity, altering solubility and reactivity .

Stereochemical Impact on Bioactivity

- The cis configuration of 4-(aminomethyl)cyclohexanecarboxylic acid hydrochloride disrupts its ability to mimic lysine, a critical feature for tranexamic acid’s antifibrinolytic action .

- Degradation Stability : The cis isomer degrades faster than the trans isomer (Time Factor: 1.5% vs. 1.0%), impacting its utility in formulations .

Biological Activity

Cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride, often referred to as CA003, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and targeted therapy. This article delves into the biological activity of this compound, focusing on its mechanisms of action, binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring with an amino group and a carboxylic acid functional group. This structure is significant for its interaction with biological targets, particularly in the context of enzyme inhibition and receptor binding.

The biological activity of CA003 can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : CA003 has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as a competitive inhibitor in various biochemical assays.

- Binding Affinity to Receptors : The compound exhibits high binding affinity to certain receptors, notably the Prostate-Specific Membrane Antigen (PSMA). In studies involving C4-2 cells (a PSMA-expressing prostate cancer cell line), CA003 demonstrated significant internalization and binding characteristics, indicating its potential as a therapeutic agent in cancer treatment .

Binding Studies

In a comparative study of various ligands, CA003 exhibited the highest affinity for PSMA among tested compounds. The data presented in Table 1 summarizes the binding affinities (Ki values) of different ligands:

| Compound | Ki (nM) |

|---|---|

| CA003 | 0.5 |

| CA005 | 1.2 |

| CA002 | 3.5 |

| CA026 | 5.0 |

This table illustrates the competitive advantage of CA003 in targeting PSMA, which is crucial for developing imaging and therapeutic agents for prostate cancer.

In Vivo Studies

In vivo studies further confirmed the efficacy of CA003. PET imaging demonstrated significant tumor accumulation of radiolabeled CA003, with a tumor-to-background ratio indicating effective targeting capabilities. The compound showed prolonged blood circulation time compared to other analogs, enhancing its potential as a therapeutic agent .

Case Studies

Several case studies have explored the application of CA003 in clinical settings:

- Prostate Cancer Treatment : A study involving male mice models injected with radiolabeled CA003 showed promising results in targeting prostate tumors specifically, with minimal off-target effects observed in healthy tissues.

- Potential Use in Neurological Disorders : Preliminary investigations suggest that CA003 may have applications beyond oncology, potentially influencing neurotransmitter systems due to its structural similarities with known neuroactive compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride?

- Methodology : A five-step synthesis starting from cis-4-aminocyclohexanecarboxylic acid involves N-tosylation, nitrosoamination, and hydrolysis. For example, cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid can be synthesized via esterification of cis-4-(Methoxycarbonyl)cyclohexanemethanol with p-toluenesulfonyl chloride, followed by hydrolysis and acidification . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize trans-isomer formation.

- Key Data : Crystal structure analysis (monoclinic, P2₁/c, a = 12.545 Å, b = 10.085 Å) confirms stereochemical purity .

Q. How can researchers distinguish between cis- and trans-isomers of 4-(Aminomethyl)cyclohexanecarboxylic acid derivatives?

- Methodology : Use reverse-phase HPLC with chiral columns (e.g., C18 stationary phase) and UV detection. For example, Tranexamic acid-related compounds (including the cis-isomer) show distinct retention times under gradient elution (e.g., 1.5%–2.1% time factor differences) .

- Validation : Cross-validate with NMR (e.g., coupling constants in H NMR for axial vs. equatorial substituents) or X-ray crystallography .

Q. What is the pharmacological significance of cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride in drug development?

- Context : This compound is structurally related to Tranexamic acid (a clinical antifibrinolytic agent, CAS 701-54-2), where the cis-isomer is identified as a process-related impurity (≤1.5% per ICH guidelines) .

- Research Application : Study its role in modulating plasminogen activation or as a reference standard in stability-indicating assays for Tranexamic acid formulations .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of cis- vs. trans-4-(Aminomethyl)cyclohexanecarboxylic acid derivatives?

- Mechanistic Insight : The trans-isomer (CAS 701-54-2) acts as a coagulant by binding to lysine sites on plasminogen, while the cis-isomer shows reduced binding affinity due to steric hindrance .

- Experimental Design : Compare IC₅₀ values in plasmin inhibition assays using fluorogenic substrates. Use molecular docking to map steric clashes in the cis-configuration .

Q. What analytical strategies are recommended for quantifying trace impurities of cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride in APIs?

- Methodology : Employ LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column. Validate sensitivity (LOQ ≤0.05%) and specificity against structurally similar impurities (e.g., trans-isomer, cyclohexene analogs) .

- Case Study : A study on nitrosourea derivatives (e.g., N-Me-cis-CCCNU) highlights the importance of stability testing under physiological pH (e.g., 7.4) to detect decomposition products .

Q. How can researchers resolve contradictions in stability data for cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride under varying storage conditions?

- Data Analysis : Perform accelerated stability studies (40°C/75% RH) with paired HPLC and Karl Fischer titration. Note that hydrochloride salts may exhibit hygroscopicity, requiring desiccant-packed storage .

- Conflict Resolution : Cross-reference crystallography data (e.g., monoclinic lattice stability) with thermodynamic solubility profiles in aqueous buffers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.